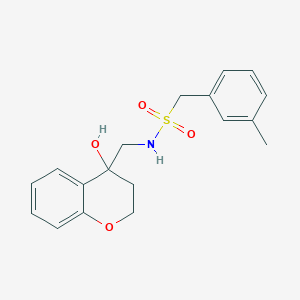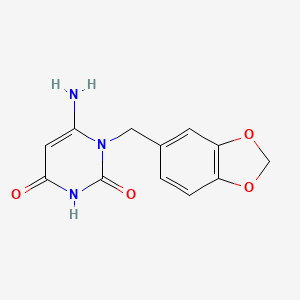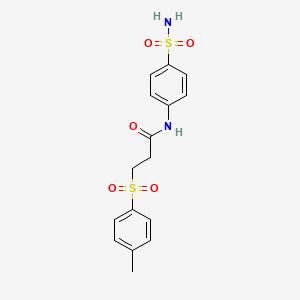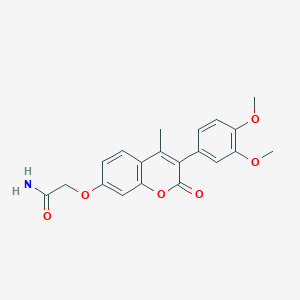
N-((4-hydroxychroman-4-yl)methyl)-1-(m-tolyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-hydroxychroman-4-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as HCTM, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HCTM is a sulfonamide derivative that has been synthesized through a multistep process involving various chemical reactions.
科学的研究の応用
Analytical Chemistry Applications
In the domain of analytical chemistry, the reaction of methanesulfonic acid derivatives under specific conditions has been utilized for the development of colorimetric assays. For example, the reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals under acidic conditions yields a stable chromophore, useful in the colorimetric assay of lipid peroxidation. This method, based on methanesulfonic acid, allows for the optimal yield of chromophores from malondialdehyde, facilitating the measurement of lipid peroxidation products in biological samples (Gérard-Monnier et al., 1998).
Biochemical Research
Methanesulfonic acid derivatives, including those related to N-((4-hydroxychroman-4-yl)methyl)-1-(m-tolyl)methanesulfonamide, have also been explored for their biochemical properties. For instance, methyl methanesulfonothioate (MMTS) is used as a sulfhydryl reagent, which suggests its potential interaction with amino groups, indicating its reactivity and possible applications in studying enzyme inhibition and protein modification (Kluger & Tsui, 1980).
Synthesis of Novel Compounds
The synthesis and characterization of new sulfonamide derivatives and their metal complexes demonstrate the application of methanesulfonic acid derivatives in creating compounds with potential antibacterial activities. These synthesized compounds, including sulfonamide derivatives of methanesulfonic acid hydrazide, have shown activity against both gram-positive and gram-negative bacteria, highlighting their significance in developing new antimicrobial agents (Özdemir et al., 2009).
Material Science and Chemistry
Further research applications extend into material science and chemistry, where methanesulfonic acid derivatives are involved in the synthesis and structural study of various compounds, including nimesulidetriazole derivatives. These studies not only provide insights into the molecular structures and intermolecular interactions but also contribute to the development of materials with potential pharmaceutical applications (Dey et al., 2015).
特性
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14-5-4-6-15(11-14)12-24(21,22)19-13-18(20)9-10-23-17-8-3-2-7-16(17)18/h2-8,11,19-20H,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFASLJIEYCLVFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2387576.png)
![2-chloro-N-[2-[(2-chloroacetyl)amino]phenyl]acetamide](/img/structure/B2387577.png)

![5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2387579.png)



![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2387585.png)

![1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2387589.png)